molecular formula C18H17F6N3O5 B2356714 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) CAS No. 2225146-07-4

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid)

Cat. No.: B2356714
CAS No.: 2225146-07-4
M. Wt: 469.34
InChI Key: KOXYPLNUUOFPCA-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) is a complex organic compound that features a pyrimidine ring substituted with an azetidine and a benzyloxy group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) typically involves multiple steps, starting with the formation of the pyrimidine core. This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce a new functional group such as a halide or amine.

Scientific Research Applications

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yl)pyrimidine: Lacks the benzyloxy group, which may affect its biological activity.

    5-(Benzyloxy)pyrimidine: Lacks the azetidine group, which may influence its interaction with molecular targets.

    2-(Azetidin-3-yl)-5-(methoxy)pyrimidine: Similar structure but with a methoxy group instead of a benzyloxy group, potentially altering its properties.

Uniqueness

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) is unique due to the combination of the azetidine and benzyloxy groups on the pyrimidine ring. This unique structure may confer specific biological activities and interactions that are not observed with similar compounds.

Properties

IUPAC Name

2-(azetidin-3-yl)-5-phenylmethoxypyrimidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O.2C2HF3O2/c1-2-4-11(5-3-1)10-18-13-8-16-14(17-9-13)12-6-15-7-12;2*3-2(4,5)1(6)7/h1-5,8-9,12,15H,6-7,10H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXYPLNUUOFPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=C(C=N2)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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